1-Boc-3-Phenyl-pyrrolidine
Description
Overview of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Organic Synthesis
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and a privileged scaffold in drug discovery. researchgate.netnih.govdntb.gov.ua Its prevalence is a testament to its versatile and favorable properties that are conducive to creating effective therapeutic agents. tandfonline.com The pyrrolidine nucleus is found in numerous natural products, particularly alkaloids, and is a key component in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The pyrrolidine ring is a fundamental structural motif in a vast number of biologically active compounds, including pharmaceuticals and natural products. nih.govontosight.ai Its presence is critical for interacting with biological targets like enzymes and receptors, thereby influencing various physiological processes. ontosight.ai The chemical flexibility of the pyrrolidine scaffold allows for extensive modifications, enabling the development of therapeutic agents for a wide range of diseases, such as diabetes, cancer, and infectious diseases. tandfonline.comontosight.ai For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) in diabetes treatment and matrix metalloproteinases (MMPs) in cancer therapy. tandfonline.com
The saturated nature of the pyrrolidine ring, characterized by its sp3-hybridized carbon atoms, provides a distinct advantage in drug design. researchgate.netnih.gov This sp3-richness allows for a greater three-dimensional (3D) diversity compared to flat, aromatic systems. nih.gov The ability to explore this expanded pharmacophore space is crucial for developing new bioactive molecules with improved properties. researchgate.netontosight.ai The non-planar structure of pyrrolidines facilitates the creation of molecules with more defined and complex shapes, which can lead to better binding affinity and selectivity for biological targets. tandfonline.comvulcanchem.com
A key feature of the five-membered pyrrolidine ring is its conformational flexibility, often described by the phenomenon of pseudorotation. researchgate.netnih.gov This non-planarity allows the ring to adopt various puckered conformations, such as envelope and twisted forms, which contributes to its enhanced three-dimensional coverage. nih.govontosight.ai This conformational adaptability is a valuable tool for medicinal chemists, as it allows for the fine-tuning of a molecule's shape to optimize its interaction with a biological target. researchgate.nettandfonline.com
Role of Boc Protecting Group in Organic Synthesis of Pyrrolidine Derivatives
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the pyrrolidine ring during multi-step organic synthesis. smolecule.com Its primary function is to temporarily block the reactivity of the amine, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified.
The protection of the pyrrolidine nitrogen is a crucial step in the synthesis of many complex pyrrolidine-containing molecules. The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). smolecule.com This strategy is favored due to the stability of the Boc group under a variety of reaction conditions and its facile removal under mildly acidic conditions, which ensures that other sensitive functional groups in the molecule remain intact. cymitquimica.com This allows for the selective deprotection and subsequent functionalization of the pyrrolidine nitrogen at a desired stage of the synthesis.
Orthogonal Protection Approaches Utilizing Boc Group Stability
In the realm of multi-step organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products, the strategy of orthogonal protection is indispensable. fiveable.me This approach involves the use of multiple, distinct protecting groups within a single molecule, each of which can be removed under specific conditions without affecting the others. fiveable.meorganic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups, providing precise control over the synthetic pathway. The tert-butyloxycarbonyl (Boc) group, a cornerstone of this methodology, is prized for its unique stability profile, which makes it an ideal component in orthogonal protection schemes involving scaffolds such as 1-Boc-3-phenylpyrrolidine. fiveable.menumberanalytics.com
The defining characteristic of the Boc group is its high stability towards bases, nucleophiles, and catalytic hydrogenation, while being readily cleaved under acidic conditions. organic-chemistry.orgtotal-synthesis.comresearchgate.net This acid lability is due to the formation of a stable tert-butyl cation upon protonation. organic-chemistry.orgacsgcipr.org This reactivity profile contrasts sharply with other common amine protecting groups, forming the basis of widely used orthogonal pairs.
The most prominent orthogonal partner for the Boc group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.comtotal-synthesis.com The Fmoc group is stable to acidic conditions used for Boc deprotection but is easily removed by treatment with a mild base, such as piperidine. organic-chemistry.orgtotal-synthesis.com This Boc/Fmoc pairing is a foundational strategy in modern Solid-Phase Peptide Synthesis (SPPS). numberanalytics.comtotal-synthesis.com For instance, a synthetic intermediate bearing both a Boc-protected nitrogen on a pyrrolidine ring and an Fmoc-protected amino acid side chain can be selectively deprotected at the Fmoc position to allow for peptide chain elongation. The Boc group on the pyrrolidine remains intact until it is intentionally removed with a strong acid like trifluoroacetic acid (TFA) in a subsequent step. numberanalytics.comwikipedia.org
Beyond Fmoc, other protecting groups are also orthogonal to Boc and are employed based on the specific requirements of the synthetic route. fiveable.me
Carbobenzyloxy (Cbz or Z) group : This group is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively. Its cleavage is typically achieved through catalytic hydrogenation (e.g., H₂ over a palladium catalyst). total-synthesis.com
Allyloxycarbonyl (Alloc) group : The Alloc group is also stable to acids and bases but can be selectively removed under mild conditions using a palladium(0) catalyst. fiveable.metotal-synthesis.comsigmaaldrich.com
The stability of the Boc group on the nitrogen of 1-Boc-3-phenylpyrrolidine allows this compound to be used as a versatile building block. acs.org Researchers can perform a variety of chemical transformations on other parts of a molecule containing this moiety without disturbing the protected pyrrolidine nitrogen. For example, in the synthesis of complex heterocyclic systems, the strategic use of orthogonal N-protecting groups like Boc and benzyl (B1604629) (Bn) has been critical for the purification and selective modification of intermediates. acs.org The Boc group can be cleaved with acid, while the benzyl group is typically removed by hydrogenolysis.
The following interactive table summarizes the properties and orthogonal relationships of these key protecting groups.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability Conditions (Orthogonal to Deprotection) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.org | Base, Hydrogenation, Pd(0) Catalysis organic-chemistry.orgtotal-synthesis.com | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Acid, Hydrogenation organic-chemistry.orgtotal-synthesis.com | |
| Carbobenzyloxy | Cbz, Z | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com | Acid, Base total-synthesis.com | |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis sigmaaldrich.com | Acid, Base, Hydrogenation fiveable.mesigmaaldrich.com | |
| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) | Acid, Base |
This orthogonal relationship is fundamental to the synthesis of substituted pyrrolidines and piperazines where differential protection of multiple nitrogen atoms is required. d-nb.inforesearchgate.net By protecting one nitrogen with a Boc group and another with an orthogonal partner like Cbz or Fmoc, chemists can selectively functionalize each position in a controlled, stepwise manner, which is a crucial capability in drug discovery and development. acs.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459493 | |
| Record name | 1-Boc-3-Phenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147410-43-3 | |
| Record name | 1-Boc-3-Phenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Boc 3 Phenylpyrrolidine
Diverse Synthetic Approaches to the Pyrrolidine (B122466) Core Incorporating Phenyl Moieties
The construction of the 3-phenylpyrrolidine (B1306270) framework can be achieved through two main strategies: building the pyrrolidine ring from acyclic or cyclic precursors already containing the phenyl moiety, or by introducing the phenyl group onto a pre-formed pyrrolidine ring.
Ring Construction from Cyclic or Acyclic Precursors
Several classical approaches to the pyrrolidine ring system utilize chiral starting materials to establish the desired stereochemistry. While these routes are well-established for certain substituted pyrrolidines, their application to the direct synthesis of 3-phenylpyrrolidine is not always straightforward.
Historically, natural products have served as valuable chiral pool starting materials for the synthesis of complex molecules. D-malic acid, with its stereocenters, has been utilized in the synthesis of substituted pyrrolidines. The general strategy involves the conversion of D-malic acid into a suitable precursor that can undergo cyclization to form the pyrrolidine ring.
While direct synthesis of 3-phenylpyrrolidine from D-malic acid is not a commonly cited route, the synthesis of hydroxy-substituted pyrrolidines from this precursor is known. For instance, (S)-malic acid can be used to produce (R)-leptothoracine, a 3-methylpyrrolidine (B1584470) alkaloid. This highlights the utility of malic acid in establishing the stereochemistry of substituents on the pyrrolidine ring. The high cost of D-malic acid, however, can be a significant drawback for large-scale synthesis, making it a less economically viable option compared to other starting materials.
4-Amino-2-hydroxybutyric acid is another chiral precursor that has been employed in the synthesis of substituted pyrrolidines. Its structure contains the necessary carbon backbone and functional groups that can be manipulated to form the five-membered ring. A known process involves the intramolecular cyclization of 4-amino-2-hydroxybutyric acid derivatives to yield a protected 3-hydroxypyrrolidinone. This intermediate can then be reduced to the corresponding 3-hydroxypyrrolidine. While this demonstrates a viable pathway to a substituted pyrrolidine, the direct introduction of a phenyl group at the 3-position starting from 4-amino-2-hydroxybutyric acid is not a well-documented method.
Epichlorohydrin (B41342) is a versatile and inexpensive starting material for the synthesis of various heterocyclic compounds. In the context of pyrrolidine synthesis, a common strategy involves the ring-opening of epichlorohydrin with a cyanide source, such as sodium cyanide, to generate a key intermediate. For example, chiral epichlorohydrin can be converted to a chiral 3-chloro-2-hydroxypropionitrile. This intermediate can then undergo a series of transformations, including reduction and cyclization, to afford a 3-hydroxypyrrolidine derivative. While this is an effective method for producing 3-hydroxypyrrolidines, its direct application to the synthesis of 3-phenylpyrrolidine is not a standard approach.
Functionalization of Pre-formed Pyrrolidine Rings
An alternative and often more direct approach to synthesizing 1-Boc-3-phenylpyrrolidine involves the introduction of the phenyl group onto a pre-existing pyrrolidine ring. This can be achieved through various modern cross-coupling reactions.
N-arylation reactions are powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the N-arylation of amines with aryl halides. This reaction is known for its broad substrate scope and functional group tolerance. In the context of synthesizing N-phenylpyrrolidines, this reaction can be employed to couple a pyrrolidine derivative with a phenyl halide.
The reaction typically utilizes a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction. Bidentate phosphine ligands like BINAP and DPPP have been shown to be effective in promoting the coupling of primary amines.
Another important method for N-arylation is the copper-catalyzed Chan-Lam coupling, which utilizes arylboronic acids as the aryl source. This reaction offers a milder alternative to some palladium-catalyzed systems and can be effective for the N-arylation of a wide range of nitrogen-containing heterocycles. The reaction is typically carried out in the presence of a copper salt, such as cupric acetate, and a base.
| Reaction | Catalyst/Reagent | Aryl Source | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligand | Phenyl halide | Broad substrate scope, good functional group tolerance |
| Chan-Lam Coupling | Copper salt (e.g., Cu(OAc)₂) | Phenylboronic acid | Milder reaction conditions |
Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine for Substituted Derivatives
The enantioselective functionalization of N-Boc-pyrrolidine through asymmetric lithiation followed by trapping with an electrophile is a powerful strategy for synthesizing chiral substituted pyrrolidine derivatives. This method relies on the use of a chiral ligand to control the stereochemical outcome of the deprotonation step. The complex formed between an organolithium base, typically sec-butyllithium (B1581126) (s-BuLi), and a chiral diamine selectively removes one of the enantiotopic protons at the C2 position of the N-Boc-pyrrolidine ring. The resulting configurationally stable organolithium intermediate is then quenched with an electrophile, leading to the formation of an enantioenriched 2-substituted N-Boc-pyrrolidine.
The success of this methodology has been demonstrated in the synthesis of various α-substituted pyrrolidines with high levels of enantioselectivity. nih.gov For instance, the use of s-BuLi in the presence of (-)-sparteine (B7772259) at -78 °C allows for the deprotonation of N-Boc pyrrolidine, and subsequent trapping with electrophiles yields the corresponding α-substituted products in good yields (55-76%) and excellent enantiomeric ratios (94:6 to 98:2 er). nih.gov This approach has been utilized in the synthesis of biologically active compounds and chiral auxiliaries. acs.org
Use of Chiral Diamines as Ligands (e.g., Sparteine Surrogates)
The choice of the chiral diamine ligand is crucial for achieving high enantioselectivity in the deprotonation of N-Boc pyrrolidine. (-)-Sparteine, a naturally occurring lupin alkaloid, has historically been the most important and widely used chiral ligand for this transformation. nih.gov The complex formed between s-BuLi and (-)-sparteine effectively directs the deprotonation to one of the prochiral C-H bonds of the pyrrolidine ring.
However, the high cost and limited availability of (+)-sparteine, the unnatural enantiomer of (-)-sparteine, have driven the development of "sparteine surrogates." These are chiral diamines designed to mimic the stereochemical environment of either (-)- or (+)-sparteine, thereby providing access to both enantiomers of the desired product. Research has shown that a rigid bispidine framework and three of the four rings of (-)-sparteine are key structural features for high enantioselectivity. rsc.org This has led to the synthesis of sparteine-like diamines that can serve as effective surrogates. rsc.org
One notable example is a C2-symmetric diamine derived from (+)-pseudoephedrine, which has been shown to be an effective (+)-sparteine surrogate. acs.org Another successful (+)-sparteine surrogate is a diamine with a tricyclic structure, which provides the opposite enantioselectivity to (-)-sparteine in the lithiation of N-Boc pyrrolidine. rsc.org The development of these surrogates has significantly expanded the scope of asymmetric lithiation by allowing for the selective synthesis of either enantiomer of the target molecule. rsc.orgacs.org
The following table summarizes the performance of (-)-sparteine and a (+)-sparteine surrogate in the asymmetric lithiation-trapping of N-Boc pyrrolidine with trimethylsilyl (B98337) chloride.
| Ligand | Product Enantiomeric Ratio (er) | Yield (%) | Reference |
| (-)-Sparteine | 98:2 | 76 | nih.gov |
| (+)-Sparteine Surrogate | 95:5 | 85 | rsc.org |
Enantioselective Deprotonation Strategies
The core of the asymmetric synthesis of 2-substituted pyrrolidines via lithiation lies in the enantioselective deprotonation step. The strategy involves the formation of a diastereomeric complex between the N-Boc-pyrrolidine substrate and the chiral base (organolithium/chiral diamine complex). The transition state for the removal of one of the enantiotopic protons is lower in energy than the other, leading to the selective formation of one enantiomer of the lithiated intermediate.
The reaction is typically carried out at low temperatures (e.g., -78 °C) to enhance the selectivity and ensure the configurational stability of the resulting organolithium species. nih.gov The choice of solvent can also influence the outcome of the reaction. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) are commonly used.
Recent studies have explored conducting these reactions at temperatures higher than the traditional -78 °C. It has been demonstrated that the asymmetric lithiation trapping of N-Boc heterocycles can be performed at temperatures up to -20 °C with short reaction times (2–20 minutes) while still achieving good yields and high enantiomeric ratios. researchgate.netnih.govmdpi.com For N-Boc pyrrolidine, trapped products can be generated with an enantiomeric ratio of approximately 90:10 even at -20 °C. researchgate.netnih.govmdpi.com
Furthermore, catalytic asymmetric deprotonation strategies have been developed to reduce the amount of the often expensive chiral ligand required. These methods typically involve the use of a substoichiometric amount of the chiral diamine in the presence of an achiral co-ligand. For example, high enantioselectivity (90:10 er) has been achieved using s-BuLi with 0.3 equivalents of (-)-sparteine and 1.3 equivalents of a stoichiometric ligand. nih.gov
Mechanistic Studies of Lithiation Processes
Mechanistic studies have been crucial in understanding and optimizing the enantioselective lithiation of N-Boc pyrrolidine. Two primary mechanistic pathways have been proposed for the enantioenrichment: an asymmetric deprotonation or a post-deprotonation asymmetric substitution. nih.gov The prevailing evidence points towards an asymmetric deprotonation being the enantiodetermining step, where the chiral base selectively removes one of the enantiotopic protons to form a diastereoenriched, configurationally stable organolithium intermediate. nih.gov This intermediate then reacts stereospecifically with an electrophile.
Computational studies, including density functional theory (DFT) calculations, have been employed to model the transition states of the deprotonation step. nih.govbeilstein-journals.org These studies have provided insights into the role of the chiral ligand in discriminating between the two enantiotopic protons. The calculations often correlate well with experimental observations, predicting the sense of induction and the relative activation energies for proton transfer. nih.govbeilstein-journals.org For example, computational results for an N-Me-substituted diamine derived from (-)-cytisine correctly predicted the opposite enantioselectivity compared to (-)-sparteine. nih.govbeilstein-journals.org
In situ IR spectroscopy has also been a valuable tool for monitoring the lithiation process in real-time. mdpi.comnih.gov These studies have revealed important information about the kinetics of the reaction, including the rate of rotation of the tert-butoxycarbonyl (Boc) group, which can be a rate-limiting factor in some cases. For instance, in the lithiation of N-Boc-2-phenylpyrrolidine, the rotation of the Boc group was found to be significantly slower at -78 °C compared to -50 °C, explaining the lower yields observed at the lower temperature. mdpi.comnih.gov
1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Formation
The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for the synthesis of five-membered heterocycles, including the pyrrolidine ring system. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. For the synthesis of pyrrolidines, azomethine ylides are the most commonly employed 1,3-dipoles. acs.org
The versatility of this reaction lies in the wide range of azomethine ylides and dipolarophiles that can be used, allowing for the synthesis of a diverse array of substituted pyrrolidines. acs.org Furthermore, the reaction can be highly stereocontrolled, enabling the generation of multiple stereocenters in a single step. acs.org Catalytic asymmetric versions of this reaction have been extensively developed, providing enantioselective access to chiral pyrrolidine derivatives. acs.org
Azomethine Ylide Cycloadditions with Dipolarophiles
Azomethine ylides are transient intermediates that are typically generated in situ. nih.gov A common method for their generation is the thermal or Lewis acid-catalyzed ring-opening of aziridines. Alternatively, they can be formed by the condensation of an α-amino acid or its ester with an aldehyde or ketone, followed by decarboxylation or dehydration. beilstein-journals.org
Once generated, the azomethine ylide readily undergoes a [3+2] cycloaddition with a dipolarophile. A wide variety of electron-deficient alkenes serve as efficient dipolarophiles in these reactions. nih.gov Examples include α,β-unsaturated esters, nitriles, and sulfones. The reaction with cyclic dipolarophiles, such as maleimides, can lead to the formation of complex polycyclic structures. acs.org
The scope of dipolarophiles is not limited to electron-deficient alkenes. Recent studies have shown that less reactive olefins, such as fluorinated styrenes, can also be employed in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides, leading to the synthesis of bioactive fluoropyrrolidines. nih.gov
The following table provides examples of dipolarophiles used in azomethine ylide cycloadditions for the synthesis of pyrrolidine derivatives.
| Dipolarophile | Azomethine Ylide Source | Catalyst/Conditions | Product Type | Reference |
| N-Phenylmaleimide | Isatin and Sarcosine (B1681465) | Heat | Spirooxindole-pyrrolidine | mdpi.com |
| Dimethyl fumarate | N-Benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine | Trifluoroacetic acid | Substituted pyrrolidine | nih.gov |
| (E)-β-Nitrostyrene | Ethyl N-benzylideneglycinate | AgOAc / (R)-Tol-BINAP | Chiral nitro-substituted pyrrolidine | rsc.org |
| gem-Difluorostyrene | Imino esters | Cu(I) catalyst | Chiral fluoropyrrolidine | nih.gov |
Regio- and Stereoselectivity in Cycloaddition Pathways
The 1,3-dipolar cycloaddition of azomethine ylides is often characterized by high levels of regio- and stereoselectivity. The regioselectivity is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. nih.gov Computational studies, including DFT calculations, have been used to predict and rationalize the observed regioselectivity by analyzing the frontier molecular orbitals of the reactants. nih.gov
The stereoselectivity of the reaction can be controlled by various factors, including the geometry of the azomethine ylide and the dipolarophile, the reaction conditions, and the use of chiral catalysts or auxiliaries. The cycloaddition can proceed through either an endo or exo transition state, leading to the formation of different diastereomers. In many cases, the endo adduct is the major product, which is consistent with secondary orbital interactions in the transition state.
In catalytic asymmetric 1,3-dipolar cycloadditions, chiral metal complexes, often derived from copper(I) or silver(I) salts and chiral ligands, are used to control the enantioselectivity. acs.org The chiral catalyst coordinates to the azomethine ylide precursor, creating a chiral environment that directs the approach of the dipolarophile, leading to the preferential formation of one enantiomer of the cycloadduct. This approach has been highly successful in the synthesis of a wide range of enantioenriched pyrrolidines with multiple stereocenters. acs.org
Multicomponent Approaches to Spiropyrrolidines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of each starting material. One of the most prominent MCRs for the synthesis of spiropyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.netbohrium.com This reaction typically involves the in-situ generation of an azomethine ylide from an amino acid (such as sarcosine or proline) and an aldehyde or ketone. The ylide then undergoes a [3+2] cycloaddition with a dipolarophile to construct the five-membered pyrrolidine ring. researchgate.net
While direct examples starting from 1-Boc-3-phenylpyrrolidine are not extensively documented in the context of it acting as the azomethine ylide precursor, the general methodology is a cornerstone for creating spiropyrrolidine structures. researchgate.net In a typical one-pot, three-component synthesis, an isatin, an amino acid (e.g., sarcosine), and a suitable dipolarophile are reacted to yield spiropyrrolidine-oxindoles. bohrium.com The reaction proceeds with high regio- and stereoselectivity. The versatility of this approach allows for the creation of a wide array of spiropyrrolidine derivatives by varying the components. researchgate.netnih.gov
Table 1: Examples of Three-Component Synthesis of Spiro[indoline-pyrrolidine] Derivatives This table illustrates the general methodology for spiropyrrolidine synthesis via 1,3-dipolar cycloaddition, a strategy applicable for creating complex heterocyclic systems.
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) |
| 1 | Isatin | Sarcosine | trans-1,2-dibenzoylethylene | Methanol | 90 |
| 2 | 5-Nitroisatin | Sarcosine | trans-1,2-dibenzoylethylene | Methanol | 92 |
| 3 | 5-Bromoisatin | Sarcosine | trans-1,2-dibenzoylethylene | Methanol | 88 |
Palladium-Catalyzed Aminoarylation and Related Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyrrolidine chemistry, the α-arylation of N-Boc-pyrrolidine is a well-established method for introducing aryl groups onto the pyrrolidine ring. researchgate.net This transformation typically involves the deprotonation of the α-carbon of N-Boc-pyrrolidine with a strong base, followed by transmetalation and a palladium-catalyzed cross-coupling with an aryl halide. researchgate.net
This methodology provides a convergent and reliable route to a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. researchgate.net The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. mit.edu While direct aminoarylation of 1-Boc-3-phenylpyrrolidine is a more complex transformation, the principles of palladium-catalyzed C-N bond formation are widely applied in organic synthesis. nih.govuwindsor.camit.edu
Table 2: Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine This table showcases a closely related reaction, demonstrating the utility of palladium catalysis in functionalizing the pyrrolidine ring.
| Entry | Aryl Bromide | Catalyst | Ligand | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 85 | 96:4 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 88 | 96:4 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 75 | 96:4 |
Hydrogenation and Reduction Reactions in Pyrrolidine Synthesis
Hydrogenation and reduction reactions are fundamental transformations for the synthesis and functionalization of pyrrolidine derivatives. Catalytic hydrogenation is a key step in the synthesis of the saturated pyrrolidine ring itself, often starting from pyrrole (B145914) precursors. Furthermore, reduction reactions are crucial for the interconversion of functional groups on the pyrrolidine scaffold.
A notable example is the reduction of an azido (B1232118) group to a primary amine. For instance, tert-butyl (R)-3-azidopyrrolidine-1-carboxylate can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to afford (R)-(+)-1-Boc-3-aminopyrrolidine in high yield. chemicalbook.com This transformation is a clean and efficient method for introducing an amino group, which can then be further elaborated. Similarly, the reduction of keto-pyrrolidines to hydroxy-pyrrolidines is another important transformation. Biocatalytic carbonyl reduction of N-Boc-3-pyrrolidinone using ketoreductases (KREDs) can provide optically pure N-Boc-3-hydroxypyrrolidines. nih.gov
Table 3: Reduction of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate
| Substrate | Catalyst | Solvent | Reaction Time | Yield (%) |
| tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate | 10% Pd/C | Methanol | 12 h | 96 |
Oxidation Reactions in Functionalizing Pyrrolidine Systems
Oxidation reactions provide a means to introduce new functional groups onto the pyrrolidine ring, often by targeting C-H bonds. A one-pot photoenzymatic synthesis has been reported for the conversion of pyrrolidine into chiral N-Boc-protected 3-amino/hydroxypyrrolidines. nih.gov This process involves a photochemical oxyfunctionalization to generate an N-Boc-3-pyrrolidinone intermediate. This intermediate can then be stereoselectively reduced to the corresponding alcohol using a keto reductase, demonstrating a mild and operationally simple method for introducing a hydroxyl group at the 3-position of the pyrrolidine ring. nih.gov
Derivatives and Analogues of 1-Boc-3-Phenylpyrrolidine in Synthetic Pathways
Synthesis of Carboxylic Acid Derivatives (e.g., 1-Boc-3-phenyl-3-pyrrolidinecarboxylic acid)
Pyrrolidine carboxylic acids are important building blocks in medicinal chemistry and materials science. The synthesis of these derivatives often involves the introduction of a carboxylic acid group onto the pyrrolidine ring through various synthetic strategies. While specific synthetic routes starting directly from 1-Boc-3-phenylpyrrolidine to its corresponding 3-carboxylic acid derivative are not abundantly detailed, the compound 1-Boc-3-phenyl-3-pyrrolidinecarboxylic acid is a known chemical entity. chemicalbook.com The synthesis of related structures, such as 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been reported, showcasing methods for constructing pyrrolidine rings bearing carboxylic acid functionalities. mdpi.com Commercially available enantiomerically pure forms of 1-Boc-3-pyrrolidinecarboxylic acid also serve as valuable starting materials for further synthetic elaborations.
Table 4: Physical Properties of 1-Boc-3-pyrrolidinecarboxylic Acid Enantiomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (R)-1-Boc-3-pyrrolidinecarboxylic acid | 72925-16-7 | C₁₀H₁₇NO₄ | 215.25 | 138-143 |
| (S)-1-Boc-3-pyrrolidinecarboxylic acid | 140148-70-5 | C₁₀H₁₇NO₄ | 215.25 | 140-145 |
Formation of Aminopyrrolidine Analogues (e.g., 1-Boc-3-aminopyrrolidine)
Aminopyrrolidines are key structural motifs in many biologically active compounds. The synthesis of 1-Boc-3-aminopyrrolidine can be achieved through several methods, including the reduction of the corresponding azide, as previously mentioned. chemicalbook.com Another powerful method involves the enzymatic transamination of N-Boc-3-pyrrolidinone. nih.gov This biocatalytic approach utilizes amine transaminases (ATAs) to convert the ketone into a chiral amine with high enantiomeric excess. nih.gov The resulting 1-Boc-3-aminopyrrolidine is a versatile intermediate that can be used in the synthesis of various pharmaceutical agents. medchemexpress.com
Table 5: Synthesis of (R)-(+)-1-Boc-3-aminopyrrolidine via Hydrogenation
| Starting Material | Catalyst | Solvent | Product | Yield (%) |
| tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate | 10% Pd/C | Methanol | (R)-(+)-1-Boc-3-aminopyrrolidine | 96 |
Generation of Amino-Substituted Phenylpyrrolidine Derivatives
No specific methods detailing the nitration and subsequent reduction of the phenyl ring of 1-Boc-3-phenylpyrrolidine to generate amino-substituted derivatives were found. This transformation pathway, while chemically plausible via electrophilic aromatic substitution, has not been specifically described for this compound in the available scientific resources.
Synthesis of Pyrrolidine-Based Thiosemicarbazones
The synthesis of thiosemicarbazones requires a carbonyl (aldehyde or ketone) functional group. Since a documented method to produce a formyl-substituted derivative of 1-Boc-3-phenylpyrrolidine (as discussed in section 2.2.3) could not be found, the subsequent synthesis of a corresponding thiosemicarbazone from this starting material cannot be described. General procedures for synthesizing thiosemicarbazones involve the condensation of an aldehyde or ketone with a thiosemicarbazide, but this cannot be applied without a viable route to the necessary precursor from 1-Boc-3-phenylpyrrolidine. nih.govmdpi.com
Advanced Research Applications of 1 Boc 3 Phenylpyrrolidine As a Building Block
Role in Drug Discovery and Medicinal Chemistry
The unique characteristics of the 1-Boc-3-phenylpyrrolidine scaffold are extensively leveraged in the design and synthesis of novel therapeutic agents. Its non-planar, sp³-rich structure is particularly valuable in an industry seeking to move beyond flat, aromatic compounds to explore new areas of chemical space. researchgate.netnih.gov
In the specialized field of Central Nervous System (CNS) drug discovery, molecules must possess a specific set of physicochemical properties to effectively cross the blood-brain barrier. nih.gov The 3-phenylpyrrolidine (B1306270) core is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets. nih.gov This makes it an excellent starting point for lead-oriented synthesis, an approach that prioritizes the development of compounds with favorable drug-like properties from the outset. core.ac.uk
Researchers utilize multiparameter optimization (MPO) tools to assess the potential of molecular scaffolds for CNS drug development. nih.gov These scores evaluate properties like molecular weight (MW), lipophilicity (cLogP), and topological polar surface area (TPSA). The inherent structure of the phenylpyrrolidine scaffold often results in favorable CNS MPO scores, providing a solid foundation for designing screening libraries with a higher probability of success. core.ac.uk The rigidity of the scaffold helps to reduce the entropic penalty upon binding to a target, a key consideration in designing potent ligands. bldpharm.com
Table 1: Key Physicochemical Parameters for CNS Drug-Likeness
| Parameter | Preferred Range for CNS Drugs | Contribution of 3-Phenylpyrrolidine Scaffold |
| Molecular Weight (MW) | < 450 Da | Provides a moderately sized core, allowing for further functionalization without excessive MW increase. |
| cLogP | 1 - 3 | The phenyl group increases lipophilicity, aiding in BBB penetration, while the pyrrolidine (B122466) ring maintains a degree of polarity. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | The nitrogen atom contributes to the TPSA, but the overall value is generally within an acceptable range for CNS penetration. |
| Fraction of sp³ carbons (Fsp³) | High | The pyrrolidine ring is sp³-rich, increasing the three-dimensionality of the molecule, which is correlated with higher clinical success rates. bldpharm.com |
The pyrrolidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. researchgate.netbldpharm.com The 1-Boc-3-phenylpyrrolidine framework has been instrumental in the development of a variety of biologically active compounds. A notable example is in the creation of novel androgen receptor (AR) antagonists for treating castration-resistant prostate cancer (CRPC). nih.gov
In one study, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were synthesized and evaluated. nih.gov Researchers found that specific substitutions on the pyrrolidine ring and the phenyl group led to compounds with potent antitumor effects in preclinical models, demonstrating efficacy where first-generation antagonists like bicalutamide (B1683754) were less effective. nih.gov This highlights how the 3-phenylpyrrolidine core can be systematically modified to optimize biological activity and overcome existing therapeutic challenges. nih.gov
Table 2: Structure-Activity Relationship (SAR) of 3-Aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as AR Antagonists
| Compound Modification | Effect on Activity | Rationale |
| Introduction of a methyl group at the 2-position | Increased AR binding affinity | The substituent likely improves the fit within the receptor's binding pocket. |
| (2S,3R) stereoconfiguration | Favorable for AR antagonistic activity | Demonstrates the critical role of stereochemistry in receptor-ligand interactions. |
| Addition of an amide substituent | Reduced unwanted AR agonistic activity | Fine-tunes the electronic and steric properties to ensure a purely antagonistic effect. |
| Use of a pyridin-3-yl group | Reduced unwanted AR agonistic activity | Modifies the molecule's interaction with the receptor to block activation. |
Data synthesized from research findings on novel androgen receptor antagonists. nih.gov
A pharmacophore is the three-dimensional arrangement of features in a molecule that is responsible for its biological activity. The non-planar, three-dimensional nature of the pyrrolidine ring in 1-Boc-3-phenylpyrrolidine allows for a more thorough exploration of pharmacophore space compared to flat, two-dimensional aromatic scaffolds. researchgate.netunipa.it This phenomenon, sometimes called "escaping flatland," is a key strategy in modern drug design to improve the specificity and novelty of drug candidates. bldpharm.com
The sp³-hybridized carbons of the pyrrolidine ring create a defined, rigid conformation that projects substituents into specific regions of 3D space. nih.gov This allows medicinal chemists to precisely control the geometry of potential drug candidates, enabling a better fit with the complex, three-dimensional binding sites of biological targets like proteins and enzymes. researchgate.net
Stereochemistry is a critical factor in drug design, as different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological and toxicological profiles. patsnap.comnih.gov Biological systems, such as receptors and enzymes, are chiral and will often interact preferentially with only one enantiomer of a drug. nih.govresearchgate.net
1-Boc-3-phenylpyrrolidine is a chiral molecule. By starting a synthesis with an enantiomerically pure form of this building block (either the (R)- or (S)-enantiomer), chemists can ensure the desired stereochemistry is locked into the final drug candidate. This strategy is essential for:
Improving Potency: Ensuring the molecule has the correct 3D shape to bind effectively to its target. patsnap.com
Increasing Selectivity: Reducing off-target effects by eliminating interactions of an unwanted enantiomer with other biological molecules. nih.gov
Simplifying Pharmacokinetics: Different enantiomers can be metabolized at different rates, and using a single enantiomer leads to more predictable drug behavior in the body. patsnap.com
The ability to control the absolute configuration of chiral centers from the beginning of a synthesis is a significant advantage, aligning with regulatory agency guidelines that require thorough characterization of stereoisomeric drugs. researchgate.netnih.gov
Utilization in Total Synthesis of Complex Natural Products and Bioactive Molecules
The total synthesis of natural products is the complete chemical synthesis of complex molecules from simple, commercially available precursors. This field drives the development of new synthetic methods and provides access to rare, biologically active compounds for further study. uni-bayreuth.deuci.edu
Application in Combinatorial Chemistry for Library Generation
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity, accelerating the discovery of new lead compounds. iipseries.org
1-Boc-3-phenylpyrrolidine is an ideal substrate for combinatorial library generation. The workflow typically involves:
Deprotection: The tert-Butoxycarbonyl (Boc) protecting group is easily removed under acidic conditions.
Functionalization: The newly freed secondary amine on the pyrrolidine ring can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to create a wide array of amides, sulfonamides, and ureas.
Diversity: Further diversity can be introduced by modifying the phenyl ring through various aromatic substitution reactions.
This modular approach allows for the systematic and parallel synthesis of thousands of distinct compounds based on the 3-phenylpyrrolidine core. crsubscription.com Techniques like split-pool synthesis on a solid support can be employed, where each unique compound is synthesized on a separate bead, often with a chemical tag that encodes its synthetic history, facilitating the identification of active "hits" after screening. crsubscription.comnih.gov
Structure Activity Relationship Sar and Biological Evaluation of Pyrrolidine Derivatives
Influence of Substituents and Stereochemistry on Biological Activity
The pyrrolidine (B122466) scaffold offers a three-dimensional structure that allows for efficient exploration of pharmacophore space. researchgate.netnih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical feature; different stereoisomers and the spatial orientation of substituents can result in distinct biological profiles due to varied binding modes with enantioselective proteins. researchgate.netnih.govmdpi.com
Structure-activity relationship (SAR) studies have elucidated several key principles:
Substituents on the Phenyl Ring: The electronic properties of substituents on the 3-phenyl ring significantly impact activity. For instance, in a series of spiro[pyrrolidine-3,3′-oxindoles] evaluated for anticancer properties, compounds with electron-donating or weak electron-withdrawing groups on the phenyl ring demonstrated higher inhibition rates against MCF-7 breast cancer cells compared to those with strong electron-withdrawing groups. nih.gov In another study on androgen receptor antagonists, the nature of the aryl group at the 3-position was critical for activity. nih.gov
Substituents on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself are equally important. For androgen receptor antagonists, introducing a methyl group at the 2-position of the pyrrolidine ring was found to increase binding affinity. nih.gov For certain agonists of the RORγt receptor, moving a methyl group from the C3 to the C4 position resulted in a loss of potency. nih.gov Furthermore, the basicity of the pyrrolidine nitrogen, which can be modulated by substituents at the C-2 position, also affects the molecule's properties as an organocatalyst. nih.gov
Stereochemistry: The absolute and relative configuration of chiral centers is paramount. For 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for androgen receptor antagonistic activity. nih.gov Similarly, studies on antagonists for ionotropic glutamate (B1630785) receptors showed that the stereochemistry of the pyrrolidine scaffold dictated potency and selectivity. nih.gov In some cases, the cis or trans relationship between substituents dramatically alters the molecule's shape and its interaction with a target, as seen in RORγt agonists where a cis-configuration accommodates two phenyl rings in a stacked arrangement. nih.gov
In Vitro and In Vivo Biological Evaluation of Pyrrolidine Scaffolds
The therapeutic potential of pyrrolidine derivatives is assessed through extensive in vitro and in vivo evaluations, targeting a wide range of diseases.
Pyrrolidine scaffolds have been successfully developed as inhibitors of various enzymes. While not specifically targeting Dihydrofolate Reductase, derivatives have shown potent activity against other key enzymes. For example, a library of spiro[pyrrolidine-3,3′-oxindoles] was designed as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for anti-breast cancer applications. nih.gov In another context, pyrrolidine-2,3-dione (B1313883) derivatives were identified as novel and potent inhibitors of P. aeruginosa PBP3, a crucial enzyme in bacterial cell wall synthesis, highlighting their potential as antibacterial agents. nih.gov
The versatility of the 3-phenyl-pyrrolidine scaffold allows it to be tailored to interact with a multitude of biological receptors.
5-HT6 Receptor: The serotonin (B10506) 5-HT6 receptor is a significant target for treating cognitive deficits. acs.orgportico.org The 2-phenyl-1H-pyrrole-3-carboxamide scaffold, derived from a more complex system, has been shown to retain recognition of the 5-HT6 receptor. acs.orgresearchgate.net Structural modifications to this class of compounds can shift their functional activity from neutral antagonism to inverse agonism, demonstrating how subtle changes to the pyrrolidine-based structure can fine-tune its pharmacological effect on the receptor's signaling pathways. acs.org
Androgen Receptor (AR): In the field of oncology, 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been developed as novel AR antagonists. These compounds are therapeutically effective against castration-resistant prostate cancer (CRPC). Compound 54 from this series showed potent antitumor effects in a mouse xenograft model where the first-generation antagonist bicalutamide (B1683754) was less effective. nih.gov
Other Receptors: The adaptability of the scaffold is further demonstrated by its application in targeting other receptors. (S)-pyrrolidine derivatives have been reported as antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.gov Additionally, analogs of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been synthesized as selective NMDA receptor antagonists, which are valuable tools for studying the central nervous system. nih.gov
Derivatives of the 3-phenyl-pyrrolidine scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including apoptosis induction and enzyme inhibition.
In vitro studies have confirmed the cytotoxic effects of these compounds against a range of human cancer cell lines. For instance, phenyl/thiophene (B33073) dispiro indenoquinoxaline pyrrolidine quinolone analogues were screened, with one compound showing good activity against MCF-7 (breast) and HeLa (cervical) cancer cells. nih.gov A series of 1-benzylpyrrolidin-3-ol analogues exhibited selective cytotoxicity towards HL-60 (leukemia) cells, inducing apoptosis by targeting caspase-3. monash.edu Further studies on polysubstituted pyrrolidines found that compounds with halo-substituents at the meta and para positions of the phenyl ring were effective against HCT116 (colorectal) cells. researchgate.net
| Compound Class | Cancer Cell Line | Biological Activity |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast) | Inhibition of cell growth, targeting HDAC2 and PHB2. nih.gov |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | LNCaP-hr (Prostate) | Potent antitumor effects as androgen receptor antagonists. nih.gov |
| 1-Benzylpyrrolidin-3-ol analogues | HL-60 (Leukemia) | Selective cytotoxicity and induction of apoptosis via caspase-3. monash.edu |
| Polysubstituted pyrrolidines | HCT116 (Colorectal) | Good inhibitory effect on cell proliferation. researchgate.net |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Incorporation of oxadiazolethione and aminotriazolethione rings enhances anticancer activity. mdpi.comresearchgate.net |
The pyrrolidine core, particularly in the form of pyrrolidine-2,5-dione (succinimide), is a well-established pharmacophore for compounds active in the central nervous system, including the antiepileptic drug ethosuximide. nih.gov Research has expanded on this, creating hybrid molecules with broad-spectrum anticonvulsant properties.
A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated in acute seizure models. The lead compound from this series, compound 33 , demonstrated potent antiseizure properties in the maximal electroshock (MES) and 6 Hz tests, with ED₅₀ values of 27.4 mg/kg and 30.8 mg/kg, respectively. mdpi.comnih.govresearchgate.net This compound also showed significant analgesic effects in models of tonic and neuropathic pain. mdpi.com SAR studies revealed that substituents at the 3-position of the pyrrolidine-2,5-dione scaffold strongly affect anticonvulsant activity. nih.gov For example, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov
| Compound Series | Seizure Model | Efficacy (ED₅₀ mg/kg) |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33 ) | MES | 27.4 mdpi.comresearchgate.net |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33 ) | 6 Hz (32 mA) | 30.8 mdpi.comresearchgate.net |
| 2-(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14 ) | MES | 49.6 mdpi.com |
| 2-(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14 ) | 6 Hz (32 mA) | 31.3 mdpi.com |
| 2-(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14 ) | scPTZ | 67.4 mdpi.com |
Design of Pyrrolidine Compounds with Diverse Biological Profiles
The knowledge gained from SAR and biological evaluations serves as a guide for the rational design of new pyrrolidine-based compounds with tailored biological profiles. researchgate.net Medicinal chemists utilize the pyrrolidine ring as a versatile core structure to build more complex molecules by attaching various chemical groups, aiming to optimize interactions with biological targets while improving pharmacokinetic properties. frontiersin.orgbldpharm.comenamine.net
The design process often involves several key strategies:
Scaffold Hopping: This approach involves modifying the central core of a known active compound to discover structurally novel molecules with new or improved pharmacological properties. bldpharm.com For example, replacing a planar quinoline (B57606) skeleton with a more flexible 2-phenyl-1H-pyrrole-3-carboxamide core was used to investigate the effect on 5-HT6R affinity. acs.org
Conformational Restriction: To improve the potency of a ligand, its conformational flexibility can be restricted. The non-planar, three-dimensional nature of the pyrrolidine ring is advantageous for creating molecules with well-defined shapes that can fit precisely into a target's binding site, a concept known as "escaping flatland". researchgate.netbldpharm.com
Bioisosteric Replacement: This involves substituting one part of a molecule with a chemically different group that retains similar physical or chemical properties, often to improve metabolic stability or reduce toxicity. For instance, replacing a thiophene ring with its oxygen bioisostere, a benzofuran (B130515) ring, is a common strategy explored in the design of antiseizure agents. nih.gov
By integrating these strategies, researchers can systematically modify the 1-Boc-3-phenyl-pyrrolidine scaffold and its analogues to develop new drug candidates for a wide spectrum of diseases, from cancer and infectious diseases to neurological disorders.
Q & A
Q. What are the key considerations for synthesizing 1-Boc-3-Phenyl-pyrrolidine in a laboratory setting?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. For example, a Suzuki-Miyaura coupling can introduce the phenyl group using a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions (Scheme 5, ). Reaction parameters such as temperature (0°C to reflux), solvent choice (THF, dioxane), and stoichiometry of reagents (NaH for deprotonation) must be optimized to minimize side reactions like Boc deprotection or over-substitution. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .
Q. How can researchers ensure the purity of this compound after synthesis?
- Methodological Answer : Purity verification requires analytical techniques such as:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- NMR Spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and phenyl substitution (aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the theoretical molecular weight (e.g., C₁₅H₂₁NO₂: 263.16 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during Boc deprotection with TFA or HCl .
- Waste Disposal : Segregate halogenated solvents (e.g., DCM) and acidic waste for professional treatment .
Advanced Research Questions
Q. How can researchers optimize Boc deprotection in this compound without degrading the pyrrolidine core?
- Methodological Answer : Boc removal is typically performed with trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to rt. To prevent ring-opening or side reactions:
Q. What strategies resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Dynamic Rotamers : Heat the sample to 60°C or use DMSO-d₆ to coalesce split peaks .
- Impurity Interference : Re-purify via preparative HPLC (C18 column, isocratic elution) .
- Stereochemical Effects : Compare with literature data for analogous compounds (e.g., 4-Anilino-1-Boc-piperidine δ values ).
Q. How to develop a validated analytical method for quantifying this compound in complex matrices?
- Methodological Answer :
- Column Selection : Use a chiral column (e.g., Chiralpak IC) for enantiomeric separation if stereoisomers are present .
- Calibration Curve : Prepare standards in the range of 0.1–100 µg/mL and validate linearity (R² > 0.99) .
- Recovery Studies : Spike known concentrations into reaction mixtures and calculate recovery rates (target: 95–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
